REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH3:8])([CH3:7])[CH:4]=[N:5][OH:6].ClCl.[C-:11]#[N:12].[Na+]>CCOCC.CO.O>[CH3:1][O:2][C:3]([CH3:8])([CH3:7])[C:4](=[N:5][OH:6])[C:11]#[N:12] |f:2.3,5.6|
|
Name
|
2-methoxy-2-methylpropionaldehyde oxime
|
Quantity
|
53.6 g
|
Type
|
reactant
|
Smiles
|
COC(C=NO)(C)C
|
Name
|
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are initially taken at from -5° to -10° C
|
Type
|
CUSTOM
|
Details
|
the mixture is then evaporated down at 10° C.
|
Type
|
CUSTOM
|
Details
|
are initially taken at 10° C.
|
Type
|
ADDITION
|
Details
|
the above ethereal solution is rapidly added dropwise
|
Type
|
WAIT
|
Details
|
After 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered under suction
|
Type
|
WASH
|
Details
|
the residue is washed with twice 100 ml of methanol
|
Type
|
CUSTOM
|
Details
|
The combined solutions are evaporated down
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between methyl tert-butyl ether and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying the organic phase over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporating down
|
Type
|
CUSTOM
|
Details
|
crystallizing from dichloromethane-/n-hexane
|
Type
|
CUSTOM
|
Details
|
give 41.1 g (63% of theory) of a white powder of melting point 102°-104° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC(C(C#N)=NO)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |